molecular formula C9H10FN B13965657 2-Ethenyl-4-fluoro-N-methylaniline CAS No. 210536-19-9

2-Ethenyl-4-fluoro-N-methylaniline

Cat. No.: B13965657
CAS No.: 210536-19-9
M. Wt: 151.18 g/mol
InChI Key: PGJBGXUEXDLJPM-UHFFFAOYSA-N
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Description

2-Ethenyl-4-fluoro-N-methylaniline is a substituted aniline derivative with a fluorine atom at the para position, a methyl group attached to the nitrogen atom, and a vinyl (ethenyl) group at the ortho position. Its molecular formula is C₉H₁₀FN, and its structure combines aromatic, electron-withdrawing (fluorine), and electron-donating (N-methyl, vinyl) groups. These features influence its reactivity, solubility, and metabolic behavior.

Properties

CAS No.

210536-19-9

Molecular Formula

C9H10FN

Molecular Weight

151.18 g/mol

IUPAC Name

2-ethenyl-4-fluoro-N-methylaniline

InChI

InChI=1S/C9H10FN/c1-3-7-6-8(10)4-5-9(7)11-2/h3-6,11H,1H2,2H3

InChI Key

PGJBGXUEXDLJPM-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)F)C=C

Origin of Product

United States

Preparation Methods

Starting Material Preparation: 4-Fluoroaniline Derivatives

The synthesis of this compound generally begins with the preparation of 4-fluoroaniline or its derivatives. According to patent literature, para-fluoroanilines can be prepared efficiently from para-halonitrobenzenes by reaction with anhydrous hydrogen fluoride under controlled temperature and pressure conditions, followed by reduction steps to yield the fluoroaniline (para-fluoroaniline) intermediate. The process involves:

  • Reaction of para-halonitrobenzene with anhydrous hydrogen fluoride at 100–230 °C and 100–1500 psia pressure.
  • Use of a deoxygenating agent in molar ratios of 0.3:1 to 5:1 relative to the halonitrobenzene.
  • Isolation of para-fluoroaniline by extraction, distillation, or crystallization.

This method provides a high-yield and industrially scalable route to 4-fluoroaniline, which is a key precursor for further functionalization.

N-Methylation of 4-Fluoroaniline

N-Methylation of 4-fluoroaniline to form 4-fluoro-N-methylaniline is a critical step. A well-documented method involves reductive methylation using paraformaldehyde and sodium borohydride in methanol under reflux conditions. The procedure is summarized as:

Reagent Amount Conditions Outcome
4-Fluoroaniline 2.67 mmol Dissolved in methanol at room temperature Starting material
Paraformaldehyde 4 mmol Reflux at 85 °C until dissolved Methyl source
Potassium hydroxide 5.34 mmol Mixed with 4-fluoroaniline and paraformaldehyde Base catalyst
Sodium borohydride 5.34 mmol Added at 0 °C, then reflux 85 °C for 1 hour Reducing agent

After reaction completion, the mixture is worked up by removing methanol under vacuum, extraction with ethyl acetate, washing with water and brine, drying over magnesium sulfate, and concentration to yield 2-fluoro-N-methylaniline with 95% yield and 99% purity.

This reductive methylation is highly efficient and selective for secondary amines.

Introduction of the Ethenyl (Vinyl) Group at the 2-Position

The introduction of the ethenyl group at the ortho position relative to the amino substituent (position 2) is more challenging due to regioselectivity requirements. While direct vinylation methods are less common, a feasible approach involves:

  • Starting from 2-fluoroaniline or 2-fluoro-N-methylaniline.
  • Employing ortho-vinylation via transition metal-catalyzed cross-coupling reactions such as Heck or Suzuki coupling with vinyl halides or vinylboronic acids.

Although no direct literature specifically on this compound vinylation was found in the search results, general methodologies for tertiary arylamines synthesis involving ketones and hydrosilanes under Lewis acid catalysis have been reported. These methods could be adapted for vinyl group introduction by using vinyl ketones or vinyl precursors.

Alternative N-Methylation Catalytic Methods

Recent advances include catalytic N-methylation of anilines using methanol as a methyl source over non-noble metal catalysts such as NiZnAl-layered double hydroxides (LDH). This method involves:

  • Mixing aniline (or substituted aniline) with methanol and NiZnAl-LDH catalyst.
  • Heating at 160 °C under nitrogen atmosphere.
  • Achieving selective mono-N-methylation with high conversion and yield.

This green catalytic approach offers an alternative to reductive methylation with formaldehyde and sodium borohydride, potentially applicable to 4-fluoroaniline substrates.

Notes on Halogenated N-Methylanilines Preparation

A general synthetic approach for halogen-substituted N-methylanilines involves:

  • Halogenation of N-methylanilines or N,N-dimethylanilines using selective halogenating agents.
  • Control of regioselectivity by choice of reagents and reaction conditions.
  • Protection/deprotection strategies if needed to avoid over-substitution.

Summary Table of Preparation Methods

Step Method Key Reagents Conditions Yield & Purity Notes
1. Preparation of 4-fluoroaniline Reaction of para-halonitrobenzene with HF Anhydrous HF, deoxygenating agent 100–230 °C, 100–1500 psia, 1–10 h High yield Industrial scale possible
2. N-Methylation Reductive methylation Paraformaldehyde, NaBH4, KOH, MeOH Reflux 85 °C, 2–24 h 95% yield, 99% purity Efficient, selective
3. Vinylation (proposed) Transition metal-catalyzed coupling Vinyl halides/boronic acids, Pd catalyst Typical Heck/Suzuki conditions Not specified Requires optimization for regioselectivity
4. Alternative N-methylation Catalytic methylation with methanol NiZnAl-LDH catalyst, methanol 160 °C, N2 atmosphere High conversion Green method, scalable

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-4-fluoro-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups such as halogens, nitro groups, or sulfonic acids .

Scientific Research Applications

2-Ethenyl-4-fluoro-N-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethenyl-4-fluoro-N-methylaniline involves its interaction with specific molecular targets. The ethenyl group allows for conjugation with other molecules, while the fluorine atom can enhance binding affinity to certain enzymes or receptors. The methylated amine group may participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Fluoro-N-methylaniline

  • Structure : Lacks the ortho-ethenyl group present in the target compound.
  • Key Differences: Metabolism: Undergoes cytochrome P-450 and flavin-containing monooxygenase (FMO)-catalyzed N-demethylation and hydroxylation. The absence of the ethenyl group likely simplifies metabolic pathways compared to 2-ethenyl-4-fluoro-N-methylaniline, where the vinyl group may introduce additional oxidation sites (e.g., epoxidation) . Reactivity: The ethenyl group in the target compound could enhance conjugation, stabilizing resonance structures and altering electrophilic substitution patterns.

4-Chloro-N-ethyl-2-nitroaniline

  • Structure : Features a chloro (electron-withdrawing) and nitro (strong electron-withdrawing) group at the para and ortho positions, respectively, with an N-ethyl substituent.
  • Key Differences: Electronic Effects: The nitro group significantly deactivates the aromatic ring, reducing reactivity in electrophilic substitutions. In contrast, the ethenyl group in the target compound may activate specific ring positions via conjugation.

2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline

  • Structure: Contains a dimethylamino group and a methylaminomethyl substituent.
  • Key Differences: Basicity: The dimethylamino group increases electron density on the nitrogen, enhancing basicity compared to the target compound’s N-methyl group. Solubility: The polar methylaminomethyl group may improve aqueous solubility, whereas the hydrophobic ethenyl group in the target compound could reduce it .

N-Ethyl-2-nitro-4-(trifluoromethyl)aniline

  • Structure : Includes nitro and trifluoromethyl groups (both electron-withdrawing).
  • Key Differences :
    • Electrophilicity : The trifluoromethyl group further deactivates the ring, making this compound less reactive in aromatic substitutions than this compound.
    • Metabolic Stability : Strong electron-withdrawing groups may hinder oxidative metabolism, whereas the target’s ethenyl group could facilitate cytochrome P-450-mediated oxidation .

Research Implications

  • Synthetic Chemistry : The ethenyl group in this compound may require tailored reaction conditions (e.g., radical stabilization or protection during synthesis), as seen in analogous compounds .
  • Drug Design : The compound’s balance of electron-withdrawing (F) and electron-donating (vinyl, N-methyl) groups could optimize pharmacokinetic properties, such as metabolic stability and membrane permeability.

Biological Activity

2-Ethenyl-4-fluoro-N-methylaniline is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings surrounding this compound.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C9H10FN\text{C}_9\text{H}_{10}\text{F}\text{N}

This compound features a vinyl group (ethenyl) attached to a fluorinated aniline structure, which is significant for its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study highlighted that related anilines can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar effects .

Anticancer Activity

The anticancer potential of fluorinated anilines has been documented, with studies showing that these compounds can induce apoptosis in cancer cell lines. For instance, the mechanism of action often involves the modulation of signaling pathways related to cell survival and proliferation .

Study on Toxicity

A significant study assessed the toxicity of fluorinated anilines, including this compound, using earthworms (Eisenia veneta) as a model organism. The results indicated that exposure led to biochemical changes, including alterations in metabolite concentrations, which could serve as biomarkers for toxicity. The study utilized advanced techniques such as NMR spectroscopy and multivariate analysis to evaluate the effects quantitatively .

Further investigation into the biological activity revealed that this compound might act through oxidative stress mechanisms, leading to cellular damage in target organisms. This aligns with findings from related compounds that demonstrate similar pathways in inducing cytotoxicity .

Data Tables

Biological Activity Mechanism Model Organism Reference
AntimicrobialInhibition of bacterial growthVarious strains
AnticancerInduction of apoptosisCancer cell lines
ToxicityBiochemical changesEisenia veneta

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